Isobutyrylproline

Overview

Description

Synthesis Analysis

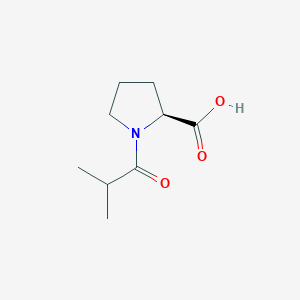

The synthesis of Isobutyrylproline involves the treatment of L-Proline with isobutyric anhydride . This reaction yields N-isobutyrylproline with a yield of 96% . The process is similar to the N-propionylproline synthesis .

Molecular Structure Analysis

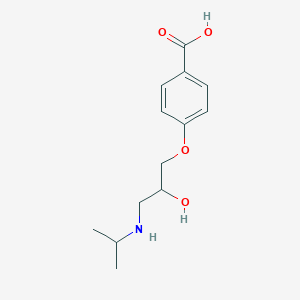

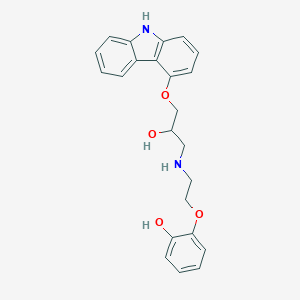

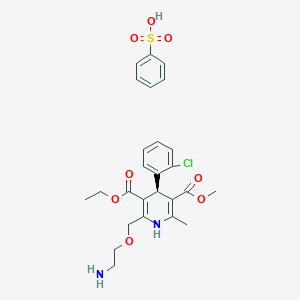

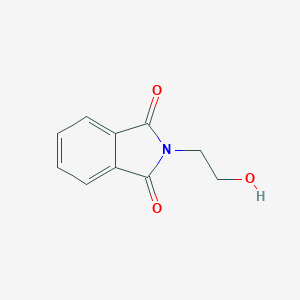

The molecular formula of Isobutyrylproline is C9H15NO3 . The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines . The structure of Isobutyrylproline can be determined using various techniques such as single-crystal X-ray diffraction (SC-XRD) analysis .

Chemical Reactions Analysis

The chemical reactions involving Isobutyrylproline can be studied using various electroanalytical tools . These tools can investigate redox-active intermediates, from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like Isobutyrylproline can be analyzed using various techniques . These include melting point analysis, molecular weight determination, BET surface area analysis of nanoparticles, dynamic light scattering, and zeta potential analysis .

Scientific Research Applications

-

3-Substituted Prolines in Peptide Synthesis

- Field : Biochemistry

- Application : The synthesis of 3-substituted prolines, which are proline chimeras, is of interest for peptide syntheses and as tools for SAR studies of biologically active peptides . These proline chimeras combine the proline restriction of flexibility together with the information brought by natural amino acids side chains .

- Method : The chemical syntheses of 3-substituted proline chimeras involve the use of proline residues, which restrict the flexibility of Φ and ψ peptide backbone dihedral angles .

- Results : The use of these proline derivatives extends the accessible conformational space around the ω dihedral angle . They are able to stabilize peptide secondary structures such as turns or helices (PPI and PPII helices) .

-

Exercise Metabolomics

- Field : Exercise Science

- Application : Exercise metabolomics provides researchers with an effective research tool to search for potential biomarkers and therapeutic targets by detecting metabolite changes in a variety of biological fluids and tissues after exercise in athletes and patients with chronic diseases .

- Method : Metabolomics is the quantitative analysis of small molecular weight metabolites (molecular weight <1,500 Da) in organisms, such as carbohydrates, amino acids, organic acids, nucleotides, and lipids, using mass spectrometry or magnetic resonance spectroscopy .

- Results : By studying the pattern of change of organisms or endogenous metabolites at a given moment, researchers can investigate the interconnection and dynamic patterns between metabolites and physiological changes .

-

Proline Derivatives in Drug Discovery

- Field : Pharmaceutical Sciences

- Application : Proline and its derivatives are used in the development of new drugs . These compounds are of interest due to their unique conformational properties, which allow them to stabilize peptide secondary structures .

- Method : The synthesis involves the use of proline chimeras, which combine the conformational restriction of proline with the information brought by natural amino acids side chains .

- Results : The use of these proline derivatives has been shown to influence peptide structure, potentially leading to the development of secondary structure mimetics .

-

Metabolomics in Exercise Science

- Field : Exercise Science

- Application : Exercise metabolomics provides researchers with an effective research tool to search for potential biomarkers and therapeutic targets by detecting metabolite changes in a variety of biological fluids and tissues after exercise in athletes and patients with chronic diseases .

- Method : Metabolomics is the quantitative analysis of small molecular weight metabolites (molecular weight <1,500 Da) in organisms, such as carbohydrates, amino acids, organic acids, nucleotides, and lipids, using mass spectrometry or magnetic resonance spectroscopy .

- Results : By studying the pattern of change of organisms or endogenous metabolites at a given moment, researchers can investigate the interconnection and dynamic patterns between metabolites and physiological changes .

properties

IUPAC Name |

(2S)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-6(2)8(11)10-5-3-4-7(10)9(12)13/h6-7H,3-5H2,1-2H3,(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKQUFVTUGGLNNO-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)N1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10178067 | |

| Record name | Isobutyrylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isobutyrylproline | |

CAS RN |

23500-15-4 | |

| Record name | Isobutyrylproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023500154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutyrylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOBUTYRYLPROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27JC6R80S1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde](/img/structure/B193001.png)

![2-(Methylethoxy)ethyl 4-{2-hydroxy-3-[(methylethyl)amino]propoxy}benzoate](/img/structure/B193003.png)